molecular formula C11H12N2O2S B7571747 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol

Cat. No. B7571747
M. Wt: 236.29 g/mol
InChI Key: CXJUKBXKCKDVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol, also known as EMPT, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. The compound is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. In

Mechanism of Action

The mechanism of action of 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol is not fully understood. However, studies have suggested that 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol may act by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol can induce apoptosis, a process of programmed cell death, in cancer cells. 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol has also been found to inhibit the production of reactive oxygen species, which are known to play a role in various diseases such as cancer and neurodegenerative disorders. In addition, 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It is also soluble in organic solvents, which makes it easy to handle and use in experiments. However, there are some limitations to using 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol in lab experiments. The compound is relatively new, and there is still a lot that is not known about its properties and potential applications. In addition, the compound is expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for research on 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol. One area of research is to further explore its potential applications in medicine, agriculture, and material science. In medicine, further studies are needed to determine the mechanism of action of 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol and to optimize its use as an anticancer and antimicrobial agent. In agriculture, further studies are needed to determine the efficacy of 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol as a fungicide and insecticide under different conditions. In material science, further studies are needed to determine the effectiveness of 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol as a corrosion inhibitor under different conditions.
Another area of research is to explore the potential toxicity of 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol. Although 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol has been shown to have low toxicity in vitro, further studies are needed to determine its toxicity in vivo. This will be important in determining its potential use as a therapeutic agent.
Conclusion:
In conclusion, 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. The compound can be easily synthesized with high purity and has been shown to exhibit anticancer, antimicrobial, and antiviral properties. Further research is needed to fully understand the mechanism of action of 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol and to optimize its use in different applications.

Synthesis Methods

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol can be synthesized using a multi-step process that involves the reaction of 5-ethyl-2-nitro-1,3,4-oxadiazole with thioanisole in the presence of a catalyst such as palladium on carbon. This is followed by a reduction step using lithium aluminum hydride to yield the final product, 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol. The synthesis method has been optimized to achieve a high yield of 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol with high purity.

Scientific Research Applications

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol has been shown to exhibit anticancer, antimicrobial, and antiviral properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria and antiviral activity against herpes simplex virus type 1 and type 2.
In agriculture, 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol has been studied for its potential use as a fungicide and insecticide. It has been found to be effective against various plant pathogens such as Fusarium oxysporum and Botrytis cinerea. 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol has also been shown to have insecticidal activity against the cotton bollworm.
In material science, 4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol has been studied for its potential use as a corrosion inhibitor. It has been found to be effective in inhibiting the corrosion of carbon steel in acidic solutions.

properties

IUPAC Name

4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-10-12-13-11(15-10)7-16-9-5-3-8(14)4-6-9/h3-6,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJUKBXKCKDVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CSC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((5-Ethyl-1,3,4-oxadiazol-2-yl)methyl)thio)phenol

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